molecular formula C11H12N6O3 B12240818 1,3-Bis(6-methoxypyrimidin-4-yl)urea

1,3-Bis(6-methoxypyrimidin-4-yl)urea

Cat. No.: B12240818
M. Wt: 276.25 g/mol
InChI Key: KKIFFKDHESARQD-UHFFFAOYSA-N
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Description

1,3-Bis(6-methoxypyrimidin-4-yl)urea is a diaryl urea derivative characterized by a central urea core flanked by two 6-methoxypyrimidin-4-yl groups.

Properties

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

1,3-bis(6-methoxypyrimidin-4-yl)urea

InChI

InChI=1S/C11H12N6O3/c1-19-9-3-7(12-5-14-9)16-11(18)17-8-4-10(20-2)15-6-13-8/h3-6H,1-2H3,(H2,12,13,14,15,16,17,18)

InChI Key

KKIFFKDHESARQD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)NC2=CC(=NC=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(6-methoxypyrimidin-4-yl)urea typically involves the reaction of 6-methoxypyrimidine-4-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 6-methoxypyrimidine-4-amine to form the desired urea compound.

Industrial Production Methods

Industrial production of 1,3-Bis(6-methoxypyrimidin-4-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer phosgene substitutes and greener solvents can be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(6-methoxypyrimidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl derivatives.

    Reduction: The pyrimidine rings can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine rings.

Scientific Research Applications

1,3-Bis(6-methoxypyrimidin-4-yl)urea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(6-methoxypyrimidin-4-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage and methoxypyrimidine rings can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

The following analysis draws parallels between 1,3-Bis(6-methoxypyrimidin-4-yl)urea and other diaryl urea derivatives described in the evidence, focusing on structural, functional, and bioactivity differences.

Structural Comparison
Compound Substituents Key Features
1,3-Bis(6-methoxypyrimidin-4-yl)urea 6-methoxy-pyrimidinyl groups Polar methoxy groups may enhance solubility; pyrimidine rings enable π-π interactions
BPU (1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea) 3,5-bis(trifluoromethyl)phenyl groups Hydrophobic trifluoromethyl groups enhance membrane permeability and binding to hydrophobic enzyme pockets
Compound 5 (from ) Pyrimido[4,5-d]pyrimidinyl, methyl groups Complex heterocyclic system with potential for multi-target kinase inhibition



Key Insights :

  • The methoxy groups in 1,3-Bis(6-methoxypyrimidin-4-yl)urea contrast sharply with the lipophilic trifluoromethyl groups in BPU. This suggests divergent pharmacokinetic profiles: the former may exhibit better aqueous solubility, while BPU likely excels in penetrating lipid-rich environments (e.g., bacterial biofilms) .
Functional and Bioactivity Differences
  • BPU : Demonstrated efficacy in modulating Streptococcus mutans biofilm pH, likely due to its hydrophobic interactions with membrane proteins . This contrasts with the hydrophilic 1,3-Bis(6-methoxypyrimidin-4-yl)urea, which may lack biofilm-penetrating capabilities.
Hypothetical Binding Modes

Molecular docking studies of BPU with proteins (PDB: 2ZID, 3AIC) revealed hydrogen bonding and hydrophobic interactions critical for activity . For 1,3-Bis(6-methoxypyrimidin-4-yl)urea, the methoxy groups might engage in hydrogen bonding with polar residues (e.g., serine or threonine), while pyrimidine rings could participate in π-stacking with aromatic amino acids. However, without experimental data, this remains speculative.

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